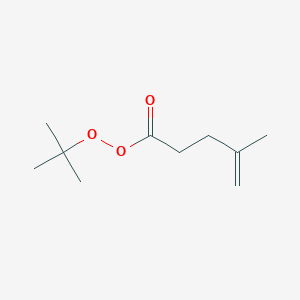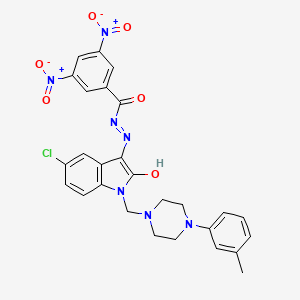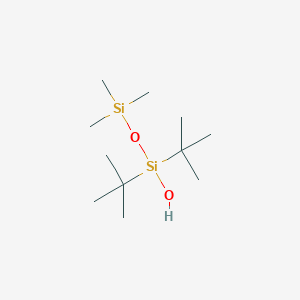
Plutonium--water (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Plutonium–water (1/3) is a compound that involves the interaction of plutonium with water in a specific ratio. Plutonium, a radioactive element with the atomic number 94, belongs to the actinide family. It is known for its use in nuclear reactors and weapons due to its fissile properties. The compound Plutonium–water (1/3) is significant in various scientific and industrial applications, particularly in the context of nuclear chemistry and environmental studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Plutonium–water (1/3) involves the interaction of plutonium with water under controlled conditions. One common method is the electrolytic deposition of plutonium onto stainless steel planchets, followed by the addition of water in a specific ratio . This method ensures the precise formation of the compound with the desired stoichiometry.
Industrial Production Methods: In industrial settings, the production of Plutonium–water (1/3) often involves the use of chromatographic extraction resins to isolate and purify plutonium. The purified plutonium is then reacted with water under controlled conditions to form the compound . This method is efficient and allows for the production of large quantities of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Plutonium–water (1/3) undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis. The oxidation states of plutonium in the compound can vary, leading to different reaction pathways .
Common Reagents and Conditions: Common reagents used in the reactions of Plutonium–water (1/3) include nitric acid, hydrochloric acid, and various reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of Plutonium–water (1/3) include various plutonium oxides and hydroxides. These products are significant in the context of nuclear chemistry and environmental studies .
Applications De Recherche Scientifique
Plutonium–water (1/3) has several scientific research applications, including its use as a tracer in soil erosion studies . The compound’s unique properties make it ideal for studying the movement and distribution of plutonium in the environment. Additionally, it is used in the analysis of nuclear waste and the development of new nuclear materials .
Mécanisme D'action
The mechanism of action of Plutonium–water (1/3) involves the interaction of plutonium with water molecules, leading to the formation of various oxidation states and complexes. These interactions are influenced by factors such as pH, temperature, and the presence of other ions . The molecular targets and pathways involved in these interactions are critical for understanding the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Plutonium–water (1/3) include plutonium oxides, plutonium hydrides, and other plutonium-water complexes . These compounds share some chemical properties with Plutonium–water (1/3) but differ in their specific interactions and applications.
Uniqueness: Plutonium–water (1/3) is unique due to its specific stoichiometry and the resulting chemical properties. This compound’s ability to form stable complexes with water makes it particularly valuable in environmental and nuclear chemistry studies .
Propriétés
Numéro CAS |
92417-60-2 |
|---|---|
Formule moléculaire |
H6O3Pu |
Poids moléculaire |
298.110 g/mol |
Nom IUPAC |
plutonium;trihydrate |
InChI |
InChI=1S/3H2O.Pu/h3*1H2; |
Clé InChI |
MHKAFTRDMDIJAE-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14342302.png)

![1,2-Bis[(ethenesulfonyl)methyl]benzene](/img/structure/B14342304.png)



![1-[(2-Chloro-1,3-benzothiazol-7-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14342333.png)

![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)



